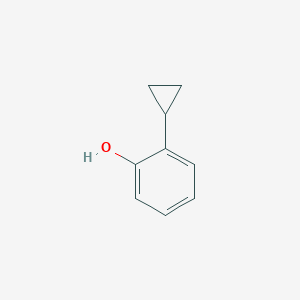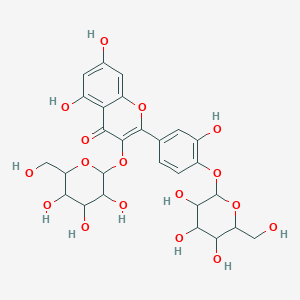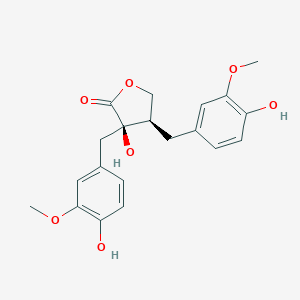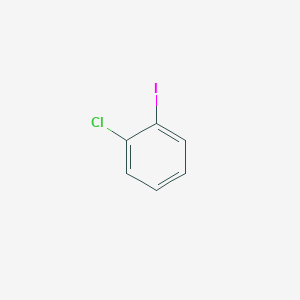
1-Chlor-2-iodbenzol
Übersicht
Beschreibung
1-Chloro-2-iodobenzene is an organic compound with the molecular formula C6H4ClI. It is a halogenated derivative of benzene, where a chlorine atom and an iodine atom are substituted at the first and second positions of the benzene ring, respectively. This compound is known for its utility in organic synthesis and as a precursor in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the development of diagnostic agents and therapeutic drugs.
Industry: It is used in the production of specialty chemicals and materials.
Safety and Hazards
Wirkmechanismus
Target of Action
1-Chloro-2-iodobenzene is a halogenated aromatic compound . It primarily targets organic molecules in chemical reactions, acting as a precursor in the synthesis of various organic compounds .
Mode of Action
1-Chloro-2-iodobenzene can undergo nucleophilic aromatic substitution reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) attacks the aromatic ring of 1-Chloro-2-iodobenzene, replacing one of the halogen atoms . This reaction mechanism is facilitated by the presence of the electron-withdrawing iodine and chlorine atoms on the benzene ring .
Biochemical Pathways
1-Chloro-2-iodobenzene is involved in the synthesis of various organic compounds. For instance, it is used in the preparation of 2,2’-dichloro-biphenyl . It can also be used to prepare N,N-diaryl-o-phenylenediamines and 4(5)-(2-chlorophenyl)-1H-imidazole . These compounds can participate in various biochemical pathways, depending on their specific structures and properties.
Pharmacokinetics
Like other halogenated aromatic compounds, its bioavailability would depend on factors such as its lipophilicity, water solubility, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of 1-Chloro-2-iodobenzene’s action would depend on the specific reactions it undergoes and the compounds it helps synthesize. For example, in the synthesis of 2,2’-dichloro-biphenyl, 1-Chloro-2-iodobenzene would contribute to the formation of a new biphenyl structure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Chloro-2-iodobenzene. For instance, it is light-sensitive and should be stored in a dry, cool, and well-ventilated place . It is miscible with most common organic solvents but immiscible with water . These factors can affect its reactivity and stability in different environments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-2-iodobenzene can be synthesized through several methods. One common method involves the halogen exchange reaction, where 1-chloro-2-bromobenzene is treated with sodium iodide in acetone. The reaction proceeds via nucleophilic substitution, replacing the bromine atom with an iodine atom.
Industrial Production Methods: In industrial settings, 1-chloro-2-iodobenzene is often produced through the diazotization of 2-chloroaniline followed by a Sandmeyer reaction. In this process, 2-chloroaniline is first diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt. This intermediate is then reacted with potassium iodide to yield 1-chloro-2-iodobenzene.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions, where it forms carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone is a typical reagent for halogen exchange reactions.
Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in coupling reactions.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as phenols or amines.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Vergleich Mit ähnlichen Verbindungen
- 1-Chloro-4-iodobenzene
- 1-Bromo-2-iodobenzene
- 1-Fluoro-2-iodobenzene
Comparison: 1-Chloro-2-iodobenzene is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which provides distinct reactivity patterns compared to other halogenated benzenes. The iodine atom’s larger size and lower bond dissociation energy make it more reactive in substitution and coupling reactions, while the chlorine atom provides additional sites for further functionalization.
Eigenschaften
IUPAC Name |
1-chloro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClI/c7-5-3-1-2-4-6(5)8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEOPBCQHNWNFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060647 | |
| Record name | Benzene, 1-chloro-2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615-41-8 | |
| Record name | 1-Chloro-2-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-2-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-2-iodobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32860 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-chloro-2-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-chloro-2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-2-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.477 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1-chloro-2-iodobenzene a useful starting material for indole synthesis?
A: 1-chloro-2-iodobenzene serves as a versatile precursor for generating ortho-alkynylhalobenzenes, key intermediates in the synthesis of 2-substituted indoles [, ]. Its structure allows for sequential palladium-catalyzed reactions.
Q2: Can you explain the role of 1-chloro-2-iodobenzene in the one-pot synthesis of indoles described in the research?
A: The research describes a one-pot reaction where 1-chloro-2-iodobenzene reacts with phenylacetylene and amines in the presence of a palladium(II) acetate/tri-tert-butylphosphine catalyst [, ]. This sequence involves an initial alkynylation step where phenylacetylene replaces the iodine atom, followed by an intramolecular amination and cyclization to form the indole ring.
Q3: What are the advantages of using this palladium-catalyzed method for indole synthesis compared to other methods?
A: The palladium(II) acetate/tri-tert-butylphosphine catalyzed method offers several advantages [, ]:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4H-Furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B47212.png)
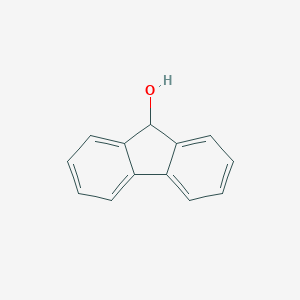
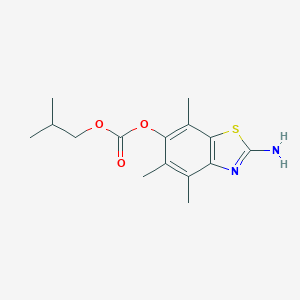
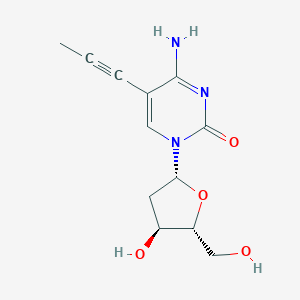
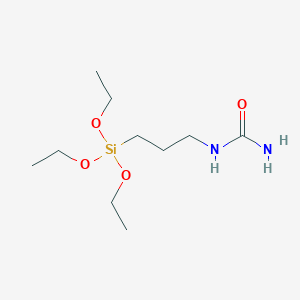
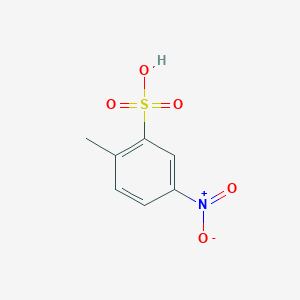
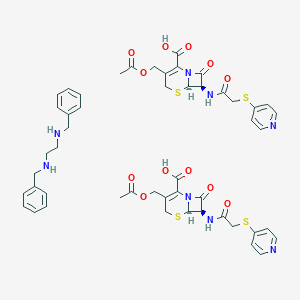
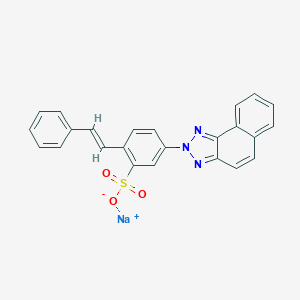
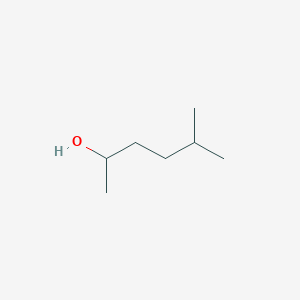
![1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone](/img/structure/B47238.png)
